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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)pyridine

Cat. No.: B1316129 Get Quote

A detailed guide for researchers and drug development professionals on the spectroscopic

properties of 2-, 3-, and 4-(4-Fluorophenyl)pyridine isomers, crucial scaffolds in medicinal

chemistry. This guide provides a comparative analysis of their Nuclear Magnetic Resonance

(NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported

by detailed experimental protocols.

The fluorophenylpyridine core is a significant pharmacophore found in a variety of biologically

active compounds. The isomeric position of the fluorophenyl group on the pyridine ring

profoundly influences the molecule's electronic properties, conformation, and ultimately, its

interaction with biological targets. A thorough spectroscopic characterization is therefore

essential for the unambiguous identification and quality control of these isomers in drug

discovery and development. This guide presents a comparative analysis of the spectroscopic

data for 3-(4-Fluorophenyl)pyridine and its 2- and 4-isomers.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the three isomers of

(4-Fluorophenyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules. The

chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic

environment of the nuclei, providing a unique fingerprint for each isomer.
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Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for (4-Fluorophenyl)pyridine Isomers

Isomer Technique Solvent
Chemical Shifts (δ,
ppm)

2-(4-

Fluorophenyl)pyridine
¹H NMR CDCl₃

8.73 – 8.61 (m, 1H),

8.04 – 7.93 (m, 2H),

7.80 – 7.73 (m, 1H),

7.72 – 7.65 (m, 1H),

7.25 – 7.21 (m, 1H),

7.20 – 7.11 (m, 2H)[1]

¹³C NMR CDCl₃

163.5 (d, J = 249.3

Hz), 156.4, 149.7,

136.8, 135.5 (d, J =

3.1 Hz), 128.7 (d, J =

8.4 Hz), 122.1, 120.3,

115.7 (d, J = 21.6 Hz)

[1]

¹⁹F NMR CDCl₃ -113.16[1]

3-(4-

Fluorophenyl)imidazo[

1,2-a]pyridine-2-

carbaldehyde*

¹H NMR DMSO-d₆
6.86–8.47 (8H, Ar)

and 9.79 (1H, CHO)[2]

¹³C NMR DMSO-d₆

111.89, 115.78,

116.90, 111.87,

121.32, 126.18,

130.39, 132.79,

140.89, 147.48,

160.87, 165.96,

185.45[2]

4-(4-

Fluorophenyl)pyridine
¹³C NMR DMSO

Data available via

SpectraBase[3]

¹⁹F NMR C₂H₆SO
Data available via

SpectraBase[3]
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Note: Experimental data for the parent 3-(4-Fluorophenyl)pyridine is not readily available in

the searched literature. Data for the derivative, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-

carbaldehyde, is provided as a reference for characteristic shifts.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule

through their characteristic vibrational frequencies.

Table 2: Key IR Absorption Bands for a 3-(4-Fluorophenyl)pyridine Derivative

Compound Technique
Key Absorption Bands
(cm⁻¹)

3-(4-Fluorophenyl)-1-(1-(4-

fluorophenyl)-3,3,3-

trifluoroprop-1-en-1-yl)-5-

fluoro-1H-pyrazole*

FT-IR

2104, 1662, 1607, 1586, 1530,

1512, 1477, 1447, 1364, 1265,

1234, 1160, 1123, 841[4]

Note: Experimental data for the parent 3-(4-Fluorophenyl)pyridine is not readily available.

Data for this derivative is provided to indicate potential characteristic vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The

wavelength of maximum absorption (λmax) is characteristic of the chromophore system. For

pyridine and its derivatives, absorption maxima are typically observed around 202 nm and 254

nm[5]. The substitution pattern and the presence of the fluorophenyl group are expected to

cause shifts in these absorption bands.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound.

Table 3: Mass Spectrometry Data for (4-Fluorophenyl)pyridine Isomers
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Isomer
Ionization
Method

Molecular
Formula

Calculated m/z
[M+H]⁺

Found m/z
[M+H]⁺

3-(4-

Fluorophenyl)-1-

(1-(4-

fluorophenyl)-3,3

,3-trifluoroprop-1-

en-1-yl)-5-fluoro-

1H-pyrazole*

ESI-TOF C₁₈H₁₀F₆N₂ 369.0821 369.0821[4]

4-(4-

Fluorophenyl)pyri

dine

GC-MS C₁₁H₈FN 173.06

Data available

via

SpectraBase[3]

Note: Experimental data for the parent 3-(4-Fluorophenyl)pyridine is not readily available.

Data for this derivative is provided for reference.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.

NMR Spectroscopy
NMR spectra are typically recorded on a spectrometer operating at a specific frequency for

each nucleus (e.g., 400 MHz for ¹H). Samples are dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆), and chemical shifts are referenced to an internal standard, commonly

tetramethylsilane (TMS)[6]. For ¹⁹F NMR, CFCl₃ is often used as an external standard[6].

Infrared (IR) Spectroscopy
FT-IR spectra are commonly recorded using a Fourier Transform Infrared spectrometer.

Samples can be prepared as KBr pellets or analyzed as a thin film[4]. The spectra are typically

recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
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UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. The compound

is dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO), and the

spectrum is scanned over a range of wavelengths, typically from 200 to 800 nm, to determine

the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry
High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray

Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer[4]. Gas Chromatography-Mass

Spectrometry (GC-MS) is also a common method for the analysis of these types of

compounds[3].

Visualization of Experimental Workflow and Isomer
Comparison
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

framework for comparing the isomers.
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A general workflow for the spectroscopic analysis of chemical compounds.
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Logical relationship for comparing the spectroscopic data of the isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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